

Quantitative ADME & Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Binimetinib

CAS No.: 606143-89-9

Cat. No.: S548786

[Get Quote](#)

Parameter	Findings / Value	Context / Details
Absorption	At least ~50% absorbed [Tmax ~1.6 hours] [1]	Significant first-pass metabolism; true absorption thought to be higher due to unstable glucuronide conjugates in GI tract [2] [3].
Distribution	97% plasma protein bound [1]	Blood-to-plasma ratio is 0.72 [1].
Primary Metabolic Pathways	Direct glucuronidation (61.2%) [2] [3]	Mainly via UGT1A1, with contributions from UGT1A3, UGT1A9, and UGT2B7 [3] [1].
Secondary Metabolic Pathways	CYP N-demethylation (17.8%) [2] [3]	Primarily by CYP1A2 and CYP2C19 (roughly equal contribution) [3] [1].
Excretion	Feces: 62.3% (32% unchanged) [3] [1]	Total recovery of radioactivity was 93.6% [2] [3].
	Urine: 31.4% (6.5% unchanged) [3] [1]	Renal clearance of unchanged drug contributes ~6.9% to total clearance [2] [3].
Terminal Half-life (t _{1/2})	3.5 hours [1]	-

Parameter	Findings / Value	Context / Details
Time to Cmax (Tmax)	~1.6 hours [1]	-
Active Metabolite (AR00426032)	N-desmethyl binimetinib	Formed by CYP1A2/2C19; circulates at <10% of total radioactivity and is nearly equipotent to parent drug [3] [1].

Detailed Experimental Protocols

The quantitative data in the previous section was derived from specific, rigorous clinical and *in vitro* studies. The methodologies for key experiments are detailed below.

Human Radiolabeled ADME Study [2] [3]

- **Objective:** To characterize the complete absorption, distribution, metabolism, and excretion (ADME) profile of **binimetinib** in humans.
- **Study Design:** An open-label, single-center study.
- **Participants:** 6 healthy male participants.
- **Dosing:** A single oral dose of 45 mg of [14C]-labeled **binimetinib** (containing 40 µCi of radioactive material).
- **Sample Collection:** Blood, plasma, urine, and feces were collected up to 312 hours post-dose.
- **Analytical Methods:**
 - **Total Radioactivity:** Measured in blood and plasma using liquid scintillation counting (LSC).
 - **Metabolite Profiling:** Performed on plasma, urine, and fecal samples using liquid chromatography (LC) coupled with radiodetection and mass spectrometry (MS).
 - **Pharmacokinetics:** Plasma concentrations of **binimetinib** and its active metabolite (AR00426032) were determined using validated LC-MS/MS methods.

In Vitro Cytochrome P450 Inhibition Study [4]

- **Objective:** To investigate the inhibitory effect of **binimetinib** on human cytochrome P450 (CYP) enzymes.
- **System:** Human liver microsomes.

- **Assay:**
 - **Reversible Inhibition:** **Binimetinib** was incubated with NADPH-supplemented microsomes and CYP-specific probe substrates (e.g., phenacetin for CYP1A2).
 - **Time-Dependent Inhibition (TDI):** **Binimetinib** was pre-incubated with NADPH-supplemented microsomes for 30 minutes before adding the probe substrate.
 - **IC50 Shift:** A left-shift in the IC50 value after pre-incubation indicated time-dependent inhibition.
- **Analysis:** IC50 values were determined, and inactivation parameters (KI and Kinact) were calculated for CYP1A2.

Hepatic Impairment Pharmacokinetic Study [1]

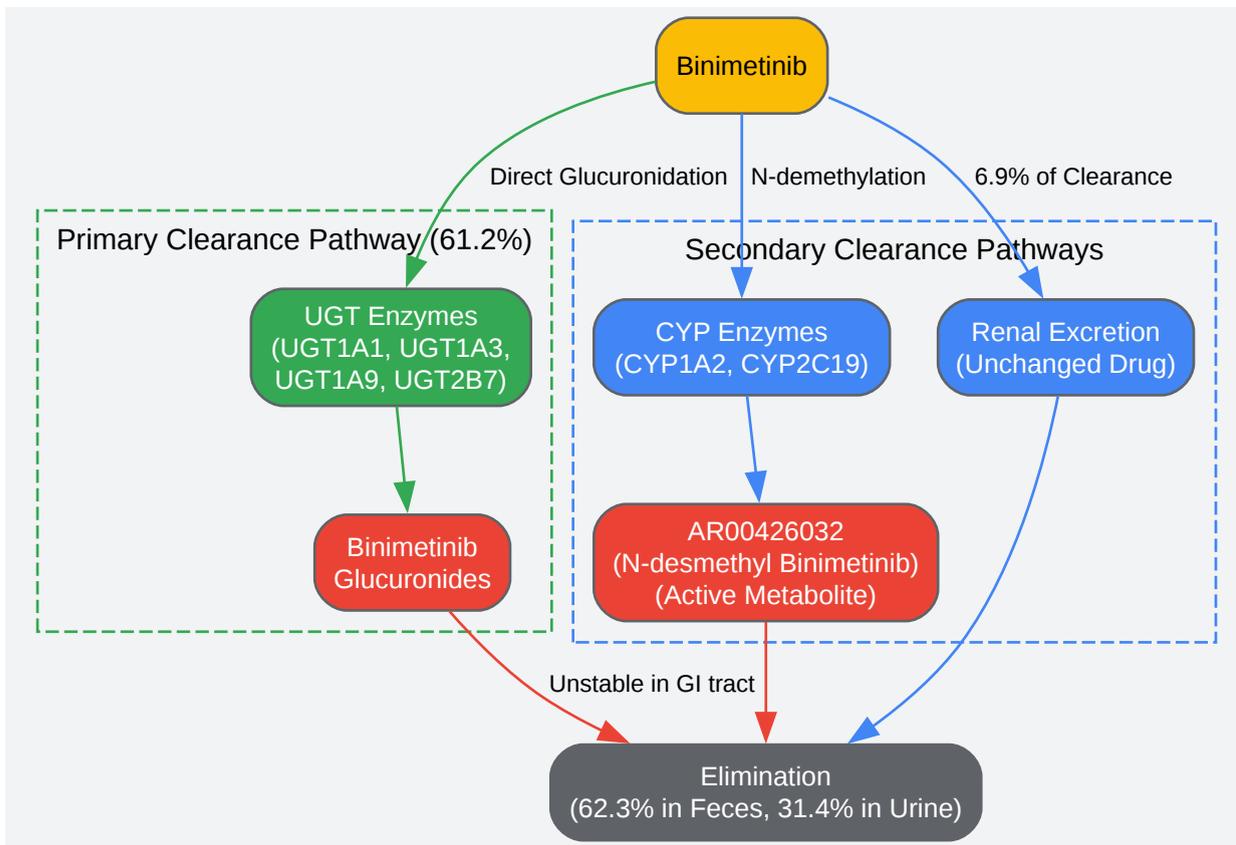
- **Objective:** To evaluate the pharmacokinetics of a single oral dose of **binimetinib** in participants with varying degrees of hepatic impairment compared to healthy controls.
- **Study Design:** A phase 1, open-label, single-dose, parallel-group study.
- **Participants:** 27 pharmacokinetic-evaluable participants were enrolled into four groups based on National Cancer Institute (NCI) criteria:
 - Group 1: Normal hepatic function (control)
 - Group 2: Mild hepatic impairment
 - Group 3: Moderate hepatic impairment
 - Group 4: Severe hepatic impairment (received a reduced dose)
- **Matching:** Participants in impaired groups were demographically matched (age, gender, body weight) to controls.
- **Analysis:** Plasma concentrations of **binimetinib** were measured, and dose-normalized PK parameters (Cmax/D and AUCinf/D) were compared between groups. The unbound (free) fraction of **binimetinib** was also assessed.

Metabolic Pathways and Clinical Implications

The data from these studies paint a detailed picture of how **binimetinib** is processed in the body, which has direct clinical consequences.

Metabolic Pathway Visualization

The following diagram summarizes the primary and secondary clearance pathways of **binimetinib**, based on the described studies [2] [3] [1].



[Click to download full resolution via product page](#)

Binimetinib is cleared mainly by glucuronidation, with CYP metabolism and renal excretion as minor pathways.

Key Clinical Implications

- **Drug-Drug Interactions (DDIs):** **Binimetinib**'s role as a **potent reversible and time-dependent inhibitor of CYP1A2** [4] means it can increase the plasma concentrations of other drugs metabolized by this enzyme (e.g., phenacetin, caffeine, theophylline). Furthermore, its own metabolism can be affected by co-administered drugs. A 2025 retrospective study found that patients with high-grade DDIs had significantly shorter overall and progression-free survival, underscoring the critical need for medication review and management [5].
- **Hepatic Impairment Dosing:** Because the liver is the primary site for **binimetinib** metabolism (glucuronidation and CYP), hepatic impairment significantly increases drug exposure. The hepatic impairment study concluded that:

- **Mild HI:** No dose adjustment necessary.
 - **Moderate & Severe HI:** Recommended **dose reduction** due to an 81% and 111% increase in total exposure (AUCinf/D), and an even greater increase (248-280%) in unbound (active) drug exposure, respectively [1].
- **Blood-Brain Barrier Penetration:** Unencapsulated **binimetinib** has limited ability to cross the blood-brain barrier [6]. Research is ongoing to develop delivery systems, like polymeric nanocarriers (polymersomes), to improve brain penetration for treating metastases [6]. A separate study is also investigating a brain-permeable BRAF inhibitor (C1a) to address this challenge [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacokinetics of Binimetinib in Participants with ... [link.springer.com]
2. The Absorption, Distribution, Metabolism, and Excretion of ... [pubmed.ncbi.nlm.nih.gov]
3. The Absorption, Distribution, Metabolism, and Excretion of ... [pmc.ncbi.nlm.nih.gov]
4. Binimetinib Is a Potent Reversible and Time-Dependent ... [pubmed.ncbi.nlm.nih.gov]
5. Impact of Drug–Drug Interactions on Clinical Outcomes in ... [pmc.ncbi.nlm.nih.gov]
6. Preclinical evaluation of binimetinib (MEK162) delivered via ... [pmc.ncbi.nlm.nih.gov]
7. Early Study of Brain-Permeable BRAF Inhibitor Shows ... [ajmc.com]

To cite this document: Smolecule. [Quantitative ADME & Pharmacokinetic Data Summary].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548786#binimetinib-pharmacokinetics-and-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com